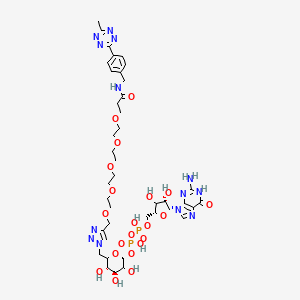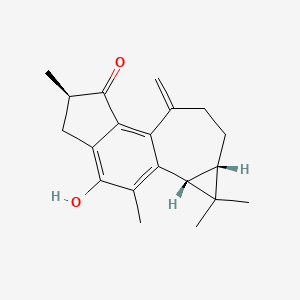
SARS-CoV-2 3CLpro-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2 3CLpro-IN-10 is a potent inhibitor of the 3-chymotrypsin-like protease (3CLpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This protease is crucial for the viral replication and transcription processes, making it an attractive target for antiviral therapies aimed at combating COVID-19. The compound has shown significant promise in preclinical studies and is being investigated for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 3CLpro-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The reaction conditions are carefully controlled to maintain high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: SARS-CoV-2 3CLpro-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Common reagents include halides, acids, and bases, depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical properties and potential biological activities.
Applications De Recherche Scientifique
SARS-CoV-2 3CLpro-IN-10 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in the development of new 3CLpro inhibitors.
Biology: It serves as a tool for studying the biological functions of 3CLpro and its role in viral replication.
Medicine: this compound is being investigated as a potential therapeutic agent for the treatment of COVID-19.
Industry: The compound is utilized in the pharmaceutical industry for the development of antiviral drugs and diagnostic assays.
Mécanisme D'action
SARS-CoV-2 3CLpro-IN-10 is compared with other similar compounds, such as:
Nirmatrelvir: A covalent inhibitor of 3CLpro, approved for the treatment of COVID-19.
Ensitrelvir: A non-covalent inhibitor of 3CLpro, approved in Japan for COVID-19 treatment.
WU-04: Another non-covalent inhibitor of 3CLpro, currently in clinical trials.
Uniqueness: this compound is unique due to its specific binding mode and high potency against 3CLpro. Unlike covalent inhibitors, it forms non-covalent interactions with the protease, offering a different mechanism of inhibition and potentially reducing the risk of resistance development.
Comparaison Avec Des Composés Similaires
- Nirmatrelvir
- Ensitrelvir
- WU-04
Propriétés
Formule moléculaire |
C24H33FN3NaO8S |
|---|---|
Poids moléculaire |
565.6 g/mol |
Nom IUPAC |
sodium;(2S)-2-[[(2S)-2-[[(1S,2S)-2-(3-fluorophenyl)cyclopropyl]methoxycarbonylamino]-4-methylpentanoyl]amino]-1-hydroxy-3-[(3R)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C24H34FN3O8S.Na/c1-13(2)8-19(28-24(32)36-12-16-10-18(16)14-4-3-5-17(25)9-14)22(30)27-20(23(31)37(33,34)35)11-15-6-7-26-21(15)29;/h3-5,9,13,15-16,18-20,23,31H,6-8,10-12H2,1-2H3,(H,26,29)(H,27,30)(H,28,32)(H,33,34,35);/q;+1/p-1/t15-,16-,18-,19+,20+,23?;/m1./s1 |
Clé InChI |
KRUPBGHFYBBQAP-FIJOJOESSA-M |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OC[C@H]2C[C@@H]2C3=CC(=CC=C3)F.[Na+] |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2CC2C3=CC(=CC=C3)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


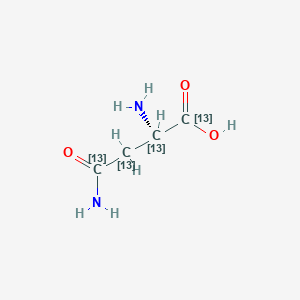
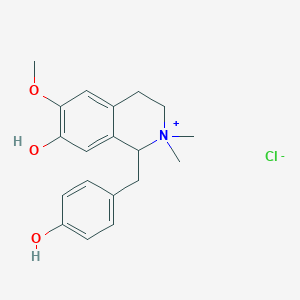
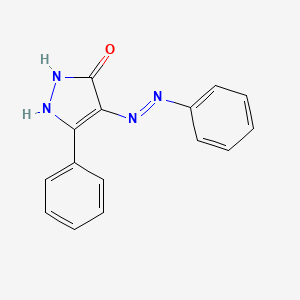


![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)


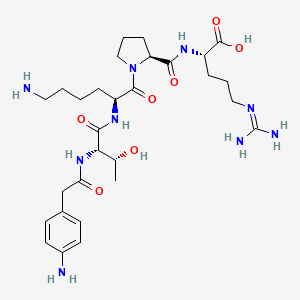
![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
